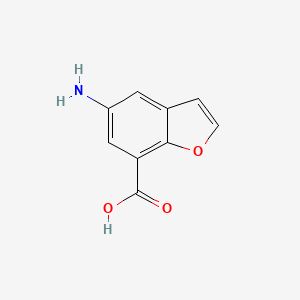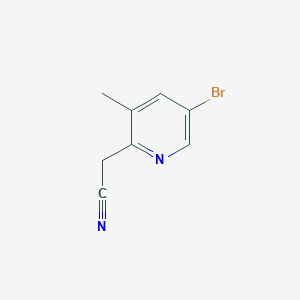
(5-Bromo-3-methylpyridin-2-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7BrN2. It is a colorless to pale yellow solid that is hygroscopic. This compound is widely used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methylpyridin-2-YL)acetonitrile can be achieved through several methodsThe reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and nitrile formation .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-methylpyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Coupling Reactions: It can undergo Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases in an organic solvent.
Coupling Reactions: Palladium catalysts are often used in Suzuki cross-coupling reactions, with arylboronic acids as the coupling partners.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
(5-Bromo-3-methylpyridin-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-methylpyridin-2-YL)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the bromine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- 2-(5-Bromopyridin-2-yl)acetonitrile
Uniqueness
(5-Bromo-3-methylpyridin-2-YL)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
2-(5-bromo-3-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3 |
Clé InChI |
RTAODJHGANOYCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




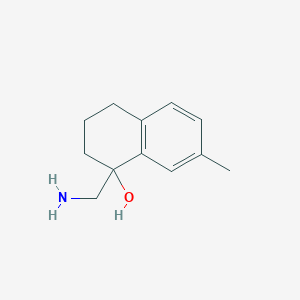
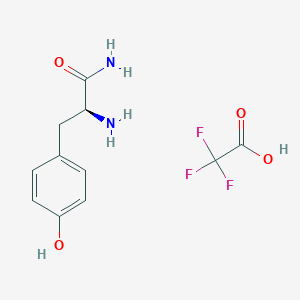
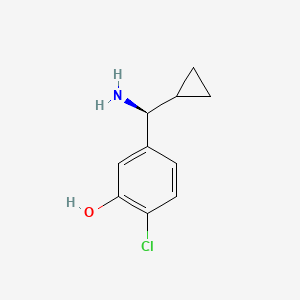
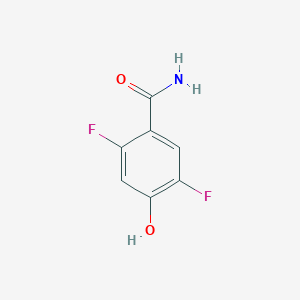
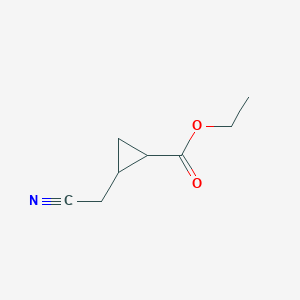
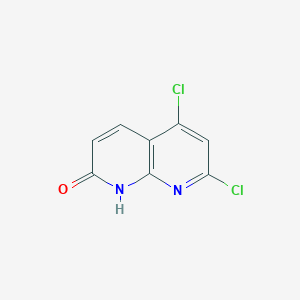
![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)


